molecular formula C11H14ClN3O2 B592092 Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one hydrochloride CAS No. 1038866-44-2

Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one hydrochloride

Cat. No.: B592092
CAS No.: 1038866-44-2
M. Wt: 255.702
InChI Key: FXDRAWOUSLBHGT-UHFFFAOYSA-N
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Description

Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one hydrochloride is a heterocyclic compound with a unique spiro structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one hydrochloride typically involves multiple steps. One common method includes the hydrogenation of benzyl 7’-chloro-2’-oxo-1’,2’-dihydrospiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazine]-1-carboxylate using palladium on carbon (Pd/C) as a catalyst in ethanol (EtOH) under a hydrogen atmosphere for six hours at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles and electrophiles depending on the specific substitution reaction. Reaction conditions can vary widely but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one: A closely related compound without the hydrochloride group.

    Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one derivatives: Various derivatives with different substituents on the spiro or pyrido rings.

Uniqueness

Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one hydrochloride is unique due to its specific spiro structure and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity compared to similar compounds .

Properties

IUPAC Name

spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4'-piperidine]-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c15-10-14-9-8(2-1-5-13-9)11(16-10)3-6-12-7-4-11;/h1-2,5,12H,3-4,6-7H2,(H,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDRAWOUSLBHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(NC(=O)O2)N=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038866-44-2
Record name Spiro[piperidine-4,4′-[4H]pyrido[2,3-d][1,3]oxazin]-2′(1′H)-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1038866-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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